(+)-Menthol's most recognized application lies in pain relief. It activates transient receptor potential (TRP) channels, specifically TRPM8, which are cold receptors in the skin and mucous membranes. This activation creates a cooling sensation, interrupting pain signaling pathways and providing temporary relief for conditions like muscle aches, headaches, and arthritis []. Additionally, menthol may suppress pain by modulating other TRP channels (TRPA1 and TRPV1) involved in pain perception [].
(+)-Menthol exhibits bronchodilatory effects, meaning it relaxes the airways, easing breathing difficulties. This property makes it a valuable component in topical and inhalant medications for coughs, congestion, and asthma []. Studies suggest menthol also possesses anti-inflammatory and antimicrobial properties, further supporting its role in respiratory health research [].
Emerging research explores the potential of (+)-Menthol in promoting skin wound healing. It has been shown to activate TRPV3 channels, which stimulate cellular proliferation and migration, vital processes for wound closure []. Additionally, menthol's anti-inflammatory properties may aid healing by reducing inflammation and promoting tissue repair [].
(+)-Menthol is a waxy, crystalline compound with a minty odor and a cooling sensation when applied to the skin []. It is less common than (−)-menthol but can be produced synthetically or isolated from certain mint species []. While both enantiomers have similar scents, (+)-menthol has a weaker minty taste and cooling effect compared to (−)-menthol [].
(+)-Menthol has a bicyclic monoterpenoid structure, consisting of two cyclohexane rings fused together with a methyl group, an isopropyl group, and a hydroxyl group attached []. The key feature is the stereochemistry, where the hydroxyl group is positioned differently compared to (−)-menthol []. This difference in spatial arrangement makes (+)-menthol non-superimposable on its mirror image, (−)-menthol [].
Irritant